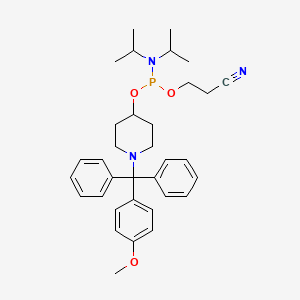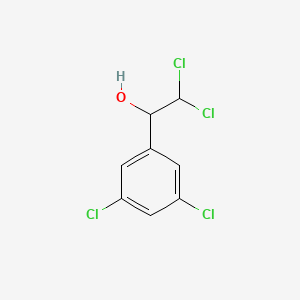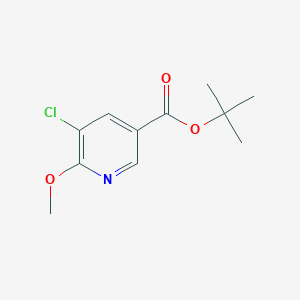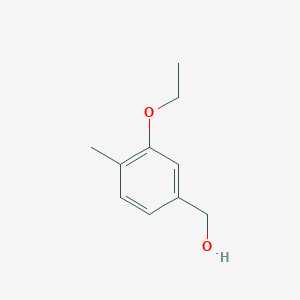
(3-Ethoxy-4-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, with a methanol group at the benzylic position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis or other efficient synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: The ethoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxy-4-methylphenyl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects .
Vergleich Mit ähnlichen Verbindungen
- (4-Ethoxy-3-methylphenyl)methanol
- (3-Ethoxy-4-methoxyphenyl)methanol
- (3-Ethoxy-4-methylphenyl)ethanol
Comparison: (3-Ethoxy-4-methylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial purposes .
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(3-ethoxy-4-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |
InChI-Schlüssel |
BMKXBXGQRXZFSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



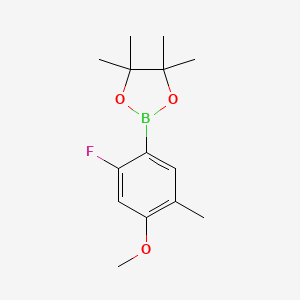
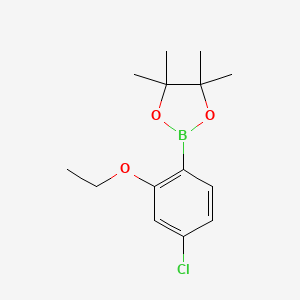
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
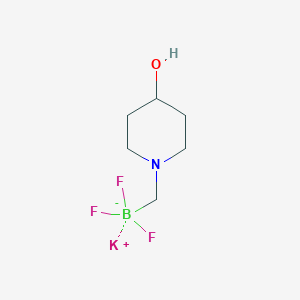
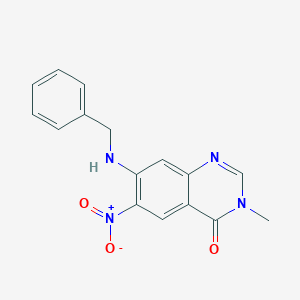
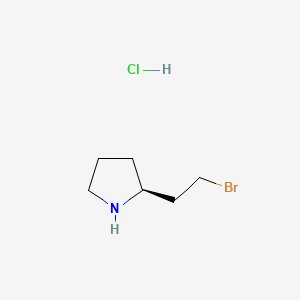
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
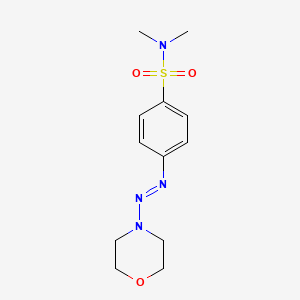
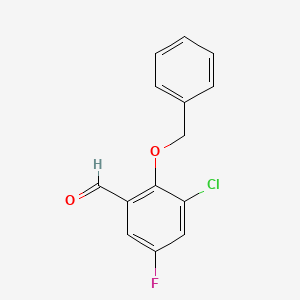
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
